Cas no 4551-95-5 (Ethanol,2-(9H-purin-6-ylamino)-)

Ethanol,2-(9H-purin-6-ylamino)- structure
4551-95-5 structure
Product Name:Ethanol,2-(9H-purin-6-ylamino)-
CAS No:4551-95-5
MF:C7H9N5O
MW:179.179260015488
CID:329608
PubChem ID:20684
Update Time:2025-04-19

Ethanol,2-(9H-purin-6-ylamino)- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-(9H-purin-6-ylamino)-
    • 2-(7H-purin-6-ylamino)ethanol
    • 6-(BETA-HYDROXYETHYLAMINO)-PURINE
    • 2-(1H-purin-6-ylamino)ethanol
    • 2-(7(9)H-purin-6-ylamino)-ethanol
    • 2-(9H-Purin-6-ylamino)ethanol
    • 2-< 6-Purinylamino> -aethanol-(1)
    • 6-(2-hydroxyethyl)-aminopurine
    • 6-(ss-Hydroxyethylamino)purin
    • 6-[(2-hydroxyethyl)amino]purine
    • 6-hydroxyethylaminopurine
    • AC1L2GSI
    • NCI60_000361
    • NCIStruc1_000083
    • NCIStruc2_000256
    • NSC11590
    • SureCN7668696
    • SureCN7668701
    • NCGC00013122-02
    • NS00031545
    • CCG-37573
    • 2-((3h-Purin-6-yl)amino)ethan-1-ol
    • 4551-95-5
    • 6-(HYDROXYETHYLAMINO)PURINE
    • 2-(9H-Purin-6-ylamino)ethanol #
    • EINECS 224-920-9
    • 6-.beta.-Hydroxyethylaminopurine
    • NSC-11590
    • Q27272272
    • Z57745228
    • 6-(2-hydroxyethylamino)purine
    • CS-0266559
    • SCHEMBL7668696
    • SR-01000641593-1
    • QFSMBOBIZVSDLV-UHFFFAOYSA-N
    • HMS1418H09
    • NCI11590
    • N6-(2-HYDROXYETHYL)ADENINE
    • AKOS001443458
    • NCGC00013122
    • Ethanol, 2-(1H-purin-6-ylamino)-
    • NSC 11590
    • DTXSID10196544
    • N6-(2-Hydroxy)Ethyladenine
    • CHEMBL454802
    • 9AD2B660I3
    • 2-[(9H-purin-6-yl)amino]ethan-1-ol
    • 2-((9H-Purin-6-yl)amino)ethanol
    • UNII-9AD2B660I3
    • IFLab1_002275
    • AKOS008968422
    • ETHANOL, 2-(PURIN-6-YLAMINO)-
    • ETHANOL, 2-(9H-PURIN-6-YLAMINO)-
    • NCGC00096243-01
    • Oprea1_506538
    • AE-848/32074032
    • STK944590
    • AF-399/33331021
    • purine, 6-(2-hydroxyethylamino)-
    • Inchi: 1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12)
    • InChI Key: QFSMBOBIZVSDLV-UHFFFAOYSA-N
    • SMILES: OCCNC1=C2C(=NC=N1)N=CN2

Computed Properties

  • Exact Mass: 179.08087
  • Monoisotopic Mass: 179.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • PSA: 81.37
  • LogP: -0.16990
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